3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thieno3,4-cbenzothiepin derivative with dimethylamine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thienobenzothiepin core.
Substitution: The dimethylamino group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[(Dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Dithiadene: An organic heterotricyclic compound with a similar thienobenzothiepin core structure.
Thiophene Derivatives: Compounds containing the thiophene ring, which share some structural similarities with 3-[(dimethylamino)methyl]-1-methylthienobenzothiepin-10(5H)-one.
Uniqueness
3-[(Dimethylamino)methyl]-1-methylthieno3,4-cbenzothiepin-10(5H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17NOS2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-1-methyl-5H-thieno[3,4-c][2]benzothiepin-10-one |
InChI |
InChI=1S/C16H17NOS2/c1-10-14-15(18)12-7-5-4-6-11(12)9-19-16(14)13(20-10)8-17(2)3/h4-7H,8-9H2,1-3H3 |
InChI Key |
OVJUYDSIRSTPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(S1)CN(C)C)SCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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